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Compound of Interest

Compound Name: L-Alanyl-L-alanyl-L-leucine
CAS No.: 54865-20-2
Cat. No.: B14630036

Get Quote

Executive Summary & Compound Profile

L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) is a hydrophobic tripeptide widely utilized as a
substrate for proteolytic enzymes (specifically elastase) and as a model compound in protein
folding and stability studies.[1] Its synthesis requires precise control over stereochemistry to
prevent racemization, particularly at the sensitive alanine residues.
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Property Specification

(25)-2-[[(2S)-2-[[(2S)-2-
IUPAC Name aminopropanoyllamino]propanoyl]lamino]-4-

methylpentanoic acid

Sequence H-Ala-Ala-Leu-OH
Molecular Formula C12H23N304
Molecular Weight 273.33 g/mol

Soluble in water (approx. 80 mg/mL); sparingly

Solubilit
Y soluble in DMSO/DMF

CAS Number 54865-20-2

o Elastase substrate (often as p-nitroanilide
Key Application o ] ]
derivative), protein synthesis marker

Retrosynthetic Analysis

The synthesis of Ala-Ala-Leu can be approached via two primary methodologies: Solid-Phase
Peptide Synthesis (SPPS) for high-throughput/research scale, and Solution-Phase Synthesis
for scale-up and cost efficiency.[1]

Strategic Disconnection

The target molecule is disconnected at the amide bonds.
e Fragment 1: L-Leucine (C-terminus)[1][2]

e Fragment 2: L-Alanine (Middle residue)[1]

e Fragment 3: L-Alanine (N-terminus)[1][3][2]

The primary challenge is the hydrophobicity of the Leu residue and the potential for
aggregation during coupling.
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Target: H-Ala-Ala-Leu-OH
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Figure 1: Retrosynthetic disconnection of Ala-Ala-Leu.

Click to download full resolution via product page

[1]
Pathway A: Solid-Phase Peptide Synthesis (SPPS)
[1]

Methodology: Fmoc Chemistry Scale: 0.1 mmol — 1.0 mmol (Research Scale) Recommended
Resin: Wang Resin (for C-terminal acid) or 2-Chlorotrityl Chloride Resin (for protected
fragments).[1]

Resin Loading

To obtain the free acid C-terminus, Fmoc-Leu-Wang resin is the preferred starting material.[1]
[4] Pre-loaded resins (loading 0.3—0.8 mmol/g) prevent racemization associated with the first
residue attachment.

Synthesis Protocol (Fmoc Strategy)

This protocol utilizes a standard Fmoc/tBu strategy.[1][4] Since Ala and Leu have non-reactive
side chains, side-chain protection is minimal (only the N-terminus is protected).[1]

Reagents:

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b14630036/docs?utm_src=pdf-body-img#technical-guide-synthesis-pathways-for-l-alanyl-l-alanyl-l-leucine-1
https://digital.csic.es/bitstream/10261/310901/1/cr2c00132_si_001.pdf
https://digital.csic.es/bitstream/10261/310901/1/cr2c00132_si_001.pdf
https://pdf.benchchem.com/1671/Application_Note_Solid_Phase_Synthesis_of_H_Gly_Ala_Leu_OH.pdf
https://digital.csic.es/bitstream/10261/310901/1/cr2c00132_si_001.pdf
https://pdf.benchchem.com/1671/Application_Note_Solid_Phase_Synthesis_of_H_Gly_Ala_Leu_OH.pdf
https://digital.csic.es/bitstream/10261/310901/1/cr2c00132_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14630036?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Deprotection: 20% Piperidine in DMF.[1]

Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
or HATU (for difficult couplings).[1]

Base: DIPEA (N,N-Diisopropylethylamine).[1]

Solvent: DMF (N,N-Dimethylformamide).[1][5]

Step-by-Step Workflow:

Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 min.

Deprotection 1: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x),
DMF (3x).

o QC Check: Positive Kaiser Test (Blue beads = free amine).

Coupling 1 (Alanine):

[e]

Dissolve Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

[e]

Add to resin and shake for 45—-60 min at room temperature.

o

Wash resin with DMF (3x).

[¢]

QC Check: Negative Kaiser Test (Colorless beads).

Deprotection 2: Treat with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.[1]
Coupling 2 (Alanine):

o Repeat Coupling 1 using Fmoc-Ala-OH.[1]

Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.[1]
Cleavage:

o Transfer resin to a cleavage vessel.[1]
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o Add Cleavage Cocktail: 95% TFA/ 2.5% TIS / 2.5% H20.

o Shake for 2—3 hours.

* Isolation:
o Filter resin and collect filtrate.[1]
o Precipitate peptide by adding cold Diethyl Ether (10x volume).

o Centrifuge, decant ether, and dry pellet under vacuum.[4]

5 Fmoc Removal Couple Fmoc-Ala-OH TFA Cleavage LA
Fmoc-Leu-Wang Resin (20% Piperidine) (HBTU/DIPEA) 10V Couple Fmoc-Ala-OH 10¢ & Ether Precip H-Ala-Ala-Leu-OH

Figure 2: SPPS Workflow for Ala-Ala-Leu.

Click to download full resolution via product page

Pathway B: Solution-Phase Synthesis[1]

Methodology: Boc Chemistry (Stepwise) Scale: Gram to Kilogram Rationale: Solution phase is
preferred for large batches where resin costs are prohibitive.[1] The Mixed Anhydride Method
or Active Ester Method is recommended to minimize racemization.

Protection Strategy[4][6][7]

e N-Protection: Boc (tert-butyloxycarbonyl) — removed by acid (TFA or HCl/Dioxane).[1]

o C-Protection: Benzyl ester (OBzl) — removed by hydrogenolysis (H2/Pd-C).[1]

Synthesis Protocol[1]

Step 1: Synthesis of Boc-Ala-Leu-OBzI[1]

e Dissolve H-Leu-OBzI[1]- TSOH (1.0 eq) in DMF/DCM. Add NMM (N-methylmorpholine) to
neutralize (pH 8).[1]

e Add Boc-Ala-OH (1.1 eq) and HOBt (1.1 eq).[1]
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e Cool to 0°C. Add EDC-HCI (1.1 eq) or DCC. Stir at 0°C for 1h, then RT overnight.

o Workup: Evaporate solvent.[1] Dissolve residue in EtOAc. Wash with 5% KHSOa, Sat.
NaHCOs, and Brine.[6] Dry over Na2S0a.[1]

* Yield: Typically 85-95%.[1]

Step 2: Deprotection (Boc Removal)

» Dissolve Boc-Ala-Leu-OBzl in 4M HCI in Dioxane. Stir for 30—60 min.

o Evaporate solvent and excess HCI.[1] Triturate with ether to obtain H-Ala-Leu-OBzI[1]-HCI.

Step 3: Synthesis of Boc-Ala-Ala-Leu-OBzl

Dissolve H-Ala-Leu-OBzl[1]-HCI in DMF.[1] Neutralize with NMM.

Add Boc-Ala-OH (1.1 eq), HOBt, and EDCJ[1]-HCI (as in Step 1).

Stir overnight. Perform standard extractive workup (EtOAc wash sequence).

Isolate Boc-Ala-Ala-Leu-OBzl as a white solid.[1]

Step 4: Global Deprotection[1]

Dissolve the protected tripeptide in Methanol or AcOH.
e Add 10% Pd/C catalyst (10% wi/w).

 Stir under H2 atmosphere (balloon) for 4-12 hours. This removes the C-terminal Benzyl
ester.[1]

« Filter off catalyst.[1] Evaporate solvent.[1]

o Treat residue with TFA/DCM (1:1) to remove the N-terminal Boc group (if not removed prior
to hydrogenation; order can be swapped depending on stability).[1] Note: Hydrogenolysis
removes OBzl; Acid removes Boc.[1]

e Final Product: H-Ala-Ala-Leu-OH.
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Purification and Characterization

Due to the hydrophobic nature of the Leucine residue, purification requires specific attention to
solvent gradients.

Purification (Preparative HPLC)

e Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

Mobile Phase A: 0.1% TFA in Water.[1]

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

Gradient: 5% B to 60% B over 30 minutes. (Ala-Ala-Leu is relatively hydrophobic).[1]

Detection: UV at 214 nm (peptide bond).

Analytical Specifications (QC)

Test Acceptance Criteria Method
Appearance White fluffy powder Visual
Purity > 98.0% RP-HPLC (214 nm)
Mass ldentity [M+H]* =274.3+1 Da ESI-MS
B Clear solution in water (10 ]
Solubility Visual
mg/mL)

, TFA content < 0.5% (if
Counter-ion lon Chromatography
desalted)

Note on Solubility: While soluble in water, the peptide may aggregate at high concentrations.
Sonication is recommended for preparing stock solutions >10 mM.[1]

Troubleshooting & Optimization
Issue: Incomplete Coupling (SPPS)

o Cause: Steric hindrance or aggregation of hydrophobic Leu/Ala chains.[1]

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://digital.csic.es/bitstream/10261/310901/1/cr2c00132_si_001.pdf
https://digital.csic.es/bitstream/10261/310901/1/cr2c00132_si_001.pdf
https://digital.csic.es/bitstream/10261/310901/1/cr2c00132_si_001.pdf
https://digital.csic.es/bitstream/10261/310901/1/cr2c00132_si_001.pdf
https://digital.csic.es/bitstream/10261/310901/1/cr2c00132_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14630036?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Solution: Use "Double Coupling" for all steps (repeat coupling reaction before deprotection).
Switch solvent to NMP (N-methylpyrrolidone) which disrupts aggregation better than DMF.[1]

Issue: Racemization[6]

o Cause: Base-catalyzed proton abstraction during coupling (especially C-terminal Leu
activation in solution phase).[1]

e Solution: Use HOBt or Oxyma Pure as an additive during coupling.[1] Avoid excessive base
(maintain pH < 8). In SPPS, the use of Wang resin prevents C-terminal racemization as the
C-terminal amino acid is not activated during chain elongation.[1]

Issue: Solubility in Assay Buffers

o Context: When using Ala-Ala-Leu as an elastase substrate (e.g., pNA derivative).

o Solution: Dissolve initially in a small volume of DMF or DMSO (keep final concentration < 5%
to avoid enzyme inhibition), then dilute into the aqueous buffer (HEPES/Tris).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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